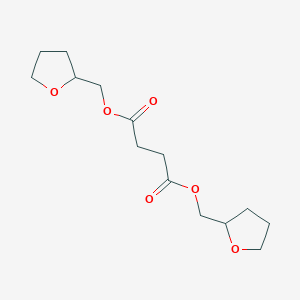
Bis(tetrahydrofuran-2-ylmethyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((tetrahydrofuran-2-yl)methyl) succinate: is an organic compound with the molecular formula C14H22O6 It is a diester derived from succinic acid and tetrahydrofuran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis((tetrahydrofuran-2-yl)methyl) succinate typically involves the esterification of succinic acid with tetrahydrofuran-2-ylmethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Succinic acid+2Tetrahydrofuran-2-ylmethanolAcid catalystBis((tetrahydrofuran-2-yl)methyl) succinate+2Water
Industrial Production Methods: In an industrial setting, the production of bis((tetrahydrofuran-2-yl)methyl) succinate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis((tetrahydrofuran-2-yl)methyl) succinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Succinic acid and tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-ylmethanol and succinic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis((tetrahydrofuran-2-yl)methyl) succinate is used as an intermediate in organic synthesis. It can be employed in the preparation of polymers and other complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, bis((tetrahydrofuran-2-yl)methyl) succinate is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of bis((tetrahydrofuran-2-yl)methyl) succinate in its applications involves its ability to undergo hydrolysis and release succinic acid and tetrahydrofuran-2-ylmethanol. These products can then participate in various biochemical and chemical pathways. The ester bonds in the compound are susceptible to enzymatic and chemical hydrolysis, making it useful in controlled release applications.
Comparaison Avec Des Composés Similaires
Bis(tetrahydrofurfuryl) ether: Another compound derived from tetrahydrofuran with applications in organic synthesis and materials science.
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in the production of bio-materials and fuels.
Uniqueness: Bis((tetrahydrofuran-2-yl)methyl) succinate is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its ability to form biodegradable polymers sets it apart from other similar compounds.
Propriétés
Numéro CAS |
637-67-2 |
|---|---|
Formule moléculaire |
C14H22O6 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
bis(oxolan-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C14H22O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h11-12H,1-10H2 |
Clé InChI |
HAUVXZQXMJNCEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)CCC(=O)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



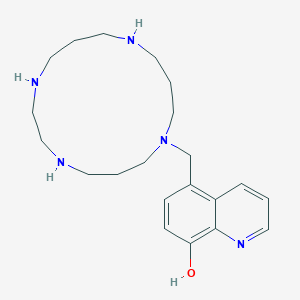
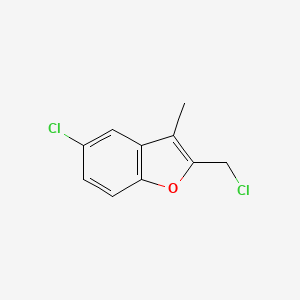
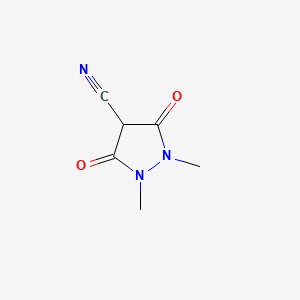
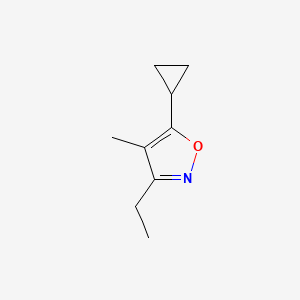
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

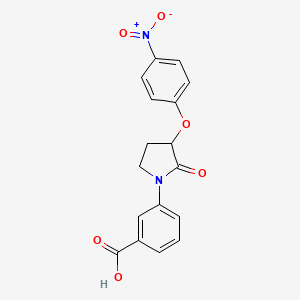
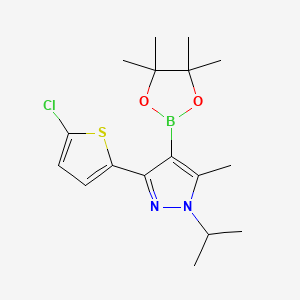
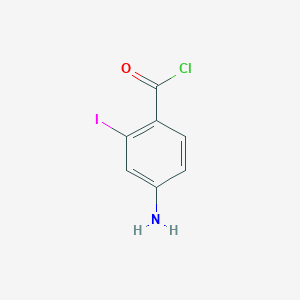
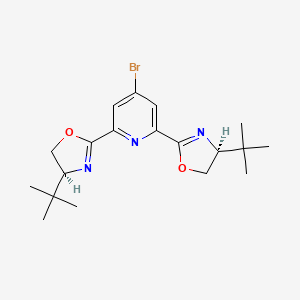
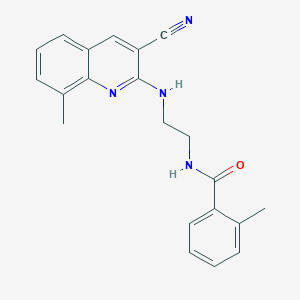
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)

